N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
CAS No.: 1352999-08-6
Cat. No.: VC2846364
Molecular Formula: C8H10N6O2
Molecular Weight: 222.2 g/mol
* For research use only. Not for human or veterinary use.
![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine - 1352999-08-6](/images/structure/VC2846364.png)
Specification
CAS No. | 1352999-08-6 |
---|---|
Molecular Formula | C8H10N6O2 |
Molecular Weight | 222.2 g/mol |
IUPAC Name | 2-[methyl-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]acetic acid |
Standard InChI | InChI=1S/C8H10N6O2/c1-13(3-5(15)16)7-6-8(10-4-9-7)14(2)12-11-6/h4H,3H2,1-2H3,(H,15,16) |
Standard InChI Key | BKRYCFFEKPTADO-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1 |
Canonical SMILES | CN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine features a bicyclic heterocyclic core consisting of a 1,2,3-triazole ring fused with a pyrimidine ring, forming the triazolo[4,5-d]pyrimidine scaffold. This core structure contains five nitrogen atoms distributed across both rings, contributing to its electron-rich character and potential for hydrogen bonding interactions. The compound bears two distinct methyl groups: one attached to the N-3 position of the triazole ring and another as part of the N-methylglycine substituent at the 7-position of the pyrimidine ring. The glycine component introduces a carboxylic acid functional group, which significantly influences the compound's physicochemical properties and potential biological interactions.
The planar nature of the triazolopyrimidine core resembles that of related compounds such as those described in the literature, where various triazolo[4,5-d]pyrimidine derivatives have been synthesized and characterized . The presence of multiple nitrogen atoms in the heterocyclic system creates numerous sites for potential hydrogen bond formation and coordination with biological targets. Additionally, the N-methylglycine moiety introduces a flexible side chain, providing conformational adaptability that could be important for binding to specific receptors or enzymes.
Physical and Chemical Properties
Based on structural analysis and comparison with related triazolopyrimidine derivatives, N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine is expected to exist as a crystalline solid at ambient temperature. The compound's heterocyclic nature, combined with the carboxylic acid functionality, would confer specific physicochemical properties that distinguish it from other members of the triazolopyrimidine family. The presence of the carboxylic acid group significantly enhances water solubility compared to more lipophilic analogs that lack this functionality, potentially improving its pharmacokinetic profile for drug development considerations.
The compound is predicted to have moderate lipophilicity due to the balance between the hydrophilic carboxylic acid group and the relatively lipophilic heterocyclic core. This balanced lipophilicity profile would likely influence its membrane permeability and distribution in biological systems. The carboxylic acid functional group would be expected to have a pKa value in the range of 3.5-4.0, making it predominantly ionized at physiological pH, which would further enhance aqueous solubility while potentially limiting passive membrane permeation.
Spectroscopic Characteristics
The spectroscopic profile of N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine can be predicted based on the spectral data reported for structurally related triazolopyrimidine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for both methyl groups, the methylene protons of the glycine moiety, and the carboxylic acid proton. The compound would exhibit distinct patterns in both proton (¹H) and carbon (¹³C) NMR spectroscopy that reflect its unique structural features.
Compared to the NMR data reported for various triazolo[4,5-d]pyrimidine derivatives in the literature, such as compound 4 (3-Benzyl-N-(3-morpholinopropyl)-5-(propylthio)-3H- triazolo[4,5-d]pyrimidin-7-amine), the predicted spectral characteristics would show similarities in the triazolopyrimidine core signals but differences in the substituent patterns . The methyl group at the N-3 position would likely appear as a singlet in the ¹H NMR spectrum at approximately 3.8-4.2 ppm, while the N-methyl of the glycine moiety would resonate around 2.9-3.2 ppm. The methylene protons of the glycine component would produce a singlet at approximately 4.0-4.5 ppm, and the carboxylic acid proton would appear as a broad singlet at 12-13 ppm.
The compound's UV-visible absorption spectrum would likely show characteristic bands associated with the π-π* transitions of the heterocyclic aromatic system, providing a useful tool for identification and purity assessment. Mass spectrometric analysis would reveal a molecular ion peak corresponding to the calculated molecular weight, along with fragmentation patterns characteristic of triazolopyrimidine derivatives and the glycine moiety.
Synthesis and Reactions
Synthetic Pathways
The synthesis of N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine would likely follow similar approaches to those used for related triazolopyrimidine derivatives documented in the literature. Based on synthetic strategies described for analogous compounds, several potential routes can be proposed for the preparation of this target molecule. The general synthetic approach would typically involve the construction of the triazolopyrimidine scaffold followed by appropriate functionalization at the N-3 and 7-positions.
Reactive Site | Potential Reactions | Potential Products |
---|---|---|
Carboxylic Acid | Esterification, Amide formation, Decarboxylation | Esters, Amides, Decarboxylated derivatives |
Triazolopyrimidine Ring | Nucleophilic substitution, Electrophilic attack | Ring-substituted derivatives |
N-3 Position | N-dealkylation, N-alkylation | N-3 substituted derivatives |
Multiple Sites | Coordination with metal ions | Metal complexes |
Glycine Moiety | Cyclization reactions | Novel polycyclic systems |
Biological Activity and Pharmacological Properties
Comparative Analysis with Related Compounds
Structural Comparisons
N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine belongs to a broader family of triazolopyrimidine derivatives with diverse structural features and biological activities. Comparing its structure with related compounds provides valuable insights into the unique aspects of this molecule and its potential properties. Several structural analogues can be identified from the literature, allowing for meaningful comparisons.
One closely related compound is 3-Benzyl-N-(3-morpholinopropyl)-5-(propylthio)-3H- triazolo[4,5-d]pyrimidin-7-amine (compound 4), which shares the triazolo[4,5-d]pyrimidine core but differs in its substituents . While our target compound has a methyl group at the N-3 position, compound 4 features a benzyl group, which introduces greater steric bulk and lipophilicity. Additionally, compound 4 contains a propylthio group at the 5-position and a morpholinopropylamine substituent at the 7-position, in contrast to the N-methylglycine moiety in our target compound.
Another relevant comparison can be made with N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. This compound differs from our target molecule in having a 4-methoxyphenyl group at the N-3 position instead of a methyl group, and a thioacetamide linker connecting to a 4-butylphenyl group at the 7-position. These structural differences would significantly impact physicochemical properties, including solubility, lipophilicity, and molecular recognition.
Current Research and Future Perspectives
Research Direction | Specific Focus Areas | Potential Impact |
---|---|---|
Structure-Activity Relationships | Optimization of N-3 and 7-position substituents; Exploration of additional substitution positions | Enhanced potency and selectivity; Identification of optimal structural features for specific targets |
Mechanistic Studies | Binding modes with USP28; Interactions with receptor systems; Allosteric effects | Rational design of improved inhibitors/modulators; Understanding of molecular basis of activity |
Therapeutic Development | Evaluation in cancer, neurological, and inflammatory disease models; Pharmacokinetic studies | Validation of therapeutic potential; Advancement toward clinical candidates |
Synthetic Methodology | Efficient routes to triazolopyrimidine core; Selective functionalization methods; Green chemistry approaches | Broader access to diverse analogues; Reduced environmental impact; Accelerated discovery process |
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